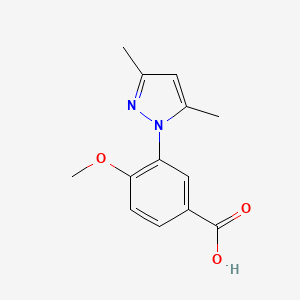

![molecular formula C15H16FN3O4 B2957911 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 1775359-81-3](/img/structure/B2957911.png)

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

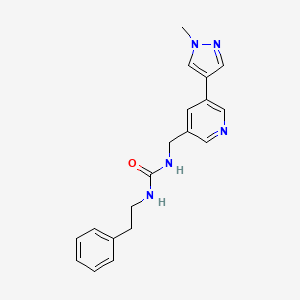

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide” is a novel derivative synthesized for pharmacological activity . It is part of a series of compounds evaluated for their possible anticonvulsant activity .

Synthesis Analysis

The synthesis of these compounds involves a domino reaction, which forms three carbon-carbon bonds . This process involves highly regioselective C-C coupling and spiro scaffold steps . The compounds having an amide bond showed a moderate protective effect on seizures induced by maximal electroshock (MES), compared to sulfonamide .Molecular Structure Analysis

The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure-activity relationship (SAR) for anticonvulsant activity has been studied .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a domino reaction with unactivated yne-en-ynes reacting with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 .Applications De Recherche Scientifique

Antihypertensive Applications

A study by Caroon et al. (1981) explored a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, closely related to the chemical , for their potential as antihypertensive agents. These compounds demonstrated varying levels of activity in managing hypertension, highlighting the therapeutic potential of such structures in cardiovascular health (Caroon et al., 1981).

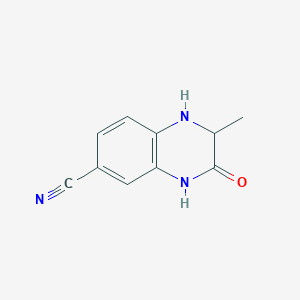

Tachykinin NK2 Receptor Antagonists

Smith et al. (1995) synthesized a series of spiropiperidines, including compounds structurally related to 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluorophenyl)acetamide. These compounds showed promise as non-peptide tachykinin NK2 receptor antagonists, suggesting their potential application in treating conditions mediated by these receptors, such as bronchoconstriction (Smith et al., 1995).

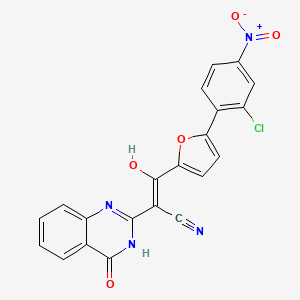

Neuroprotective Effects

Tóth et al. (1997) investigated 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, which bear structural similarity to the compound . These derivatives exhibited significant neuroprotective effects, potentially offering a new avenue for treating neurological conditions like brain edema and memory deficits (Tóth et al., 1997).

Potential in Analgesic and Anti-inflammatory Applications

While not directly related to the specific compound, studies on acetaminophen, a well-known analgesic, provide insights into the broader class of acetamides to which this compound belongs. Lucas et al. (2005) explored the cellular mechanisms of acetaminophen, highlighting its role in cyclo-oxygenase inhibition, which is central to its analgesic and anti-inflammatory effects (Lucas et al., 2005).

Other Potential Applications

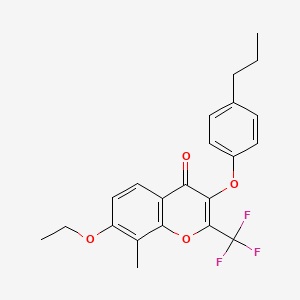

- Antiplasmodial properties: Mphahlele et al. (2017) synthesized N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which showed potential in vitro antiplasmodial properties, indicating possible application in treating malaria (Mphahlele et al., 2017).

- Electochemical properties for sensor applications: Karikalan et al. (2016) studied the electrochemical properties of acetaminophen, suggesting its potential use in developing practical sensors (Karikalan et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are TYK2/JAK1 . These are key enzymes involved in the JAK-STAT signaling pathway , which is crucial for many cellular processes, including cell growth, differentiation, and immune response .

Mode of Action

The compound acts as a selective inhibitor of TYK2/JAK1 . By binding to these enzymes, it prevents them from catalyzing the phosphorylation of STAT proteins, thereby inhibiting the activation of the JAK-STAT signaling pathway .

Biochemical Pathways

The inhibition of the JAK-STAT signaling pathway by this compound can have various downstream effects. For instance, it can reduce the production of certain cytokines, which are signaling molecules that play a key role in immune responses .

Result of Action

By inhibiting the JAK-STAT signaling pathway, this compound can potentially modulate immune responses. This could make it useful for treating conditions that involve overactive immune responses, such as autoimmune diseases .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c16-10-1-3-11(4-2-10)17-12(20)9-19-13(21)15(18-14(19)22)5-7-23-8-6-15/h1-4H,5-9H2,(H,17,20)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHPRHXBTRZYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)

![[4-(1,3-Dioxan-2-yl)-2-nitrophenyl]methylamine](/img/structure/B2957842.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2957843.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)

![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)